molecular formula C7H5ClN2O3S B1478094 3-Chloro-1,2-benzoxazole-5-sulfonamide CAS No. 1803566-18-8

3-Chloro-1,2-benzoxazole-5-sulfonamide

Cat. No.: B1478094
CAS No.: 1803566-18-8
M. Wt: 232.64 g/mol
InChI Key: OLCBOEBSSAEGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,2-benzoxazole-5-sulfonamide is a chemical reagent of interest in medicinal chemistry and drug discovery, combining a 3-chloro-1,2-benzoxazole core with a sulfonamide functional group . The 1,2-benzoxazole scaffold is an aromatic heterocycle where a benzene ring is fused with an isoxazole, a structure known to be a privileged scaffold in pharmaceutical development . The incorporation of a sulfonamide group is a strategic modification, as this moiety is a key pharmacophore in a wide range of bioactive compounds, known to inhibit enzymes like carbonic anhydrase and to exhibit antibacterial, antifungal, and anti-inflammatory activities . As a hybrid molecule, this compound is a valuable intermediate for researchers designing and synthesizing new molecules to probe biological pathways or develop new therapeutic agents, particularly in creating enzyme inhibitors or antimicrobials . The presence of multiple functional groups (chloro, sulfonamide) on the benzoxazole ring system provides specific vectors for further synthetic elaboration, making it a versatile building block for constructing compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-1,2-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCBOEBSSAEGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Chloro-1,2-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery professionals.[1] It treats 3-Chloro-1,2-benzoxazole-5-sulfonamide not merely as a static compound, but as a privileged pharmacophore scaffold —a critical building block in the design of selective Carbonic Anhydrase Inhibitors (CAIs) and anticonvulsant agents.[1]

Role: Privileged Scaffold & Carbonic Anhydrase Inhibitor Primary Application: Medicinal Chemistry (Fragment-Based Drug Design), Anticonvulsant Screening, Hypoxic Tumor Targeting[1]

Executive Summary & Chemical Identity

3-Chloro-1,2-benzoxazole-5-sulfonamide represents a distinct class of heterocyclic sulfonamides.[1] Unlike traditional "sulfa drugs" (sulfanilamides) which inhibit bacterial dihydropteroate synthase (DHPS) via a


-amino moiety, this compound lacks the PABA-mimicking aniline group.[1] Instead, its mechanism is defined by the unsubstituted sulfonamide (

)
attached to position 5 of the benzoxazole ring.

This structure serves two distinct mechanistic functions in research:

  • Biological Mechanism: It acts as a zinc-binding group (ZBG), potently inhibiting Carbonic Anhydrase (CA) isoforms.[1]

  • Synthetic Mechanism: The chlorine atom at position 3 acts as an electrophilic "handle," allowing for Nucleophilic Aromatic Substitution (

    
    ) to generate diverse libraries of enzyme inhibitors (the "Tail Approach").
    

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary pharmacological activity of 3-Chloro-1,2-benzoxazole-5-sulfonamide is the inhibition of metalloenzyme Carbonic Anhydrase (EC 4.2.1.1).[1][2]

The Zinc-Binding Event

The catalytic site of Carbonic Anhydrase contains a


 ion coordinated by three histidine residues (His94, His96, His119 in hCA II). The catalytic mechanism relies on a zinc-bound hydroxide ion (

) to nucleophilically attack

.[1][2]

Inhibition Logic:

  • Ionization: The sulfonamide moiety (

    
    ) acts as a weak acid (
    
    
    
    ).[1] In the active site, it deprotonates to the anion (
    
    
    ).[1]
  • Coordination: The nitrogen atom of the sulfonamide coordinates directly to the

    
     ion, displacing the catalytic water/hydroxide molecule. This locks the enzyme in an inactive state.
    
  • Hydrogen Bonding: The oxygen atoms of the sulfonamide form H-bonds with the backbone amide of Thr199 (in hCA II), stabilizing the complex.

The Benzoxazole Scaffold Role (Selectivity)

While the sulfonamide anchors the molecule, the 3-chloro-1,2-benzoxazole ring dictates selectivity.[1]

  • Hydrophobic Pocket Interaction: The aromatic ring interacts with the hydrophobic half of the CA active site (Val121, Leu198, Trp209).

  • The "3-Chloro" Factor: The chlorine atom at position 3 adds lipophilicity and occupies specific sub-pockets.[1] In isoform hCA IX (tumor-associated), this steric bulk can be exploited to gain selectivity over the ubiquitous cytosolic hCA II, reducing off-target side effects like paresthesia.[1]

Visualization: Molecular Mechanism

The following diagram illustrates the inhibition pathway and the structural logic.[3]

CA_Inhibition_Mechanism Substrate CO2 + H2O Reaction Catalytic Hydration (Nucleophilic Attack) Substrate->Reaction Enzyme_Active Active Enzyme (Zn2+ -- OH-) Enzyme_Active->Reaction Normal Cycle Binding Zinc Coordination (Displacement of OH-) Enzyme_Active->Binding Competition Product HCO3- + H+ Reaction->Product Inhibitor 3-Chloro-1,2-benzoxazole- 5-sulfonamide Ionization Deprotonation (R-SO2NH-) Inhibitor->Ionization pKa ~8.5 Ionization->Binding Enters Active Site Enzyme_Blocked Inhibited Enzyme Complex (Zn2+ -- NH-SO2-R) Binding->Enzyme_Blocked Tetrahedral Adduct

Caption: Kinetic pathway of Carbonic Anhydrase inhibition. The sulfonamide displaces the zinc-bound hydroxide, arresting catalytic turnover.

Synthetic Utility: The "Tail Approach"

For drug developers, the "Mechanism of Action" also encompasses the chemical reactivity that makes this molecule a valuable intermediate. This is the "Tail Approach" in CA inhibitor design: attaching long tails to a scaffold to reach the outer rim of the enzyme active site.

  • The Reactive Center: The Carbon-3 position (attached to Chlorine) is susceptible to

    
     (Nucleophilic Aromatic Substitution) or metal-catalyzed cross-coupling.[1]
    
  • Reaction:

    
    
    
  • Application: Researchers replace the Chlorine with amines, ethers, or hydrazines to adjust the LogP (membrane permeability) and Water Solubility of the final drug candidate.

Experimental Protocols

The following protocols are designed for validation of biological activity and synthetic utility.

Protocol A: Stopped-Flow Hydration Assay (Kinetic Validation)

Purpose: To determine the Inhibition Constant (


) of the compound against hCA isoforms.[1]

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.[1]
    

Workflow:

  • Preparation: Dissolve 3-Chloro-1,2-benzoxazole-5-sulfonamide in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10

    
    M) in Assay Buffer.
    
  • Incubation: Mix inhibitor solution with purified hCA enzyme (10 nM final conc) for 15 minutes at 25°C.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with

    
    -saturated water using a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2).[1]
    
  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to extract

    
    .
    
Protocol B: Derivatization via Nucleophilic Substitution ( )

Purpose: To synthesize a "tailed" derivative for SAR (Structure-Activity Relationship) studies.[1]

Workflow:

  • Setup: In a round-bottom flask, dissolve 1.0 eq of 3-Chloro-1,2-benzoxazole-5-sulfonamide in anhydrous DMF.

  • Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., morpholine or a piperazine derivative).

  • Base: Add 2.0 eq of

    
     or DIPEA to scavenge the HCl byproduct.
    
  • Reflux: Heat the mixture to 80-100°C under

    
     atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM).
    
  • Workup: Pour reaction mixture into crushed ice. The product (3-substituted derivative) typically precipitates. Filter, wash with water, and recrystallize from Ethanol.[4]

Comparative Data: Isoform Selectivity Profile

The following table summarizes the typical inhibitory profile of benzoxazole sulfonamides compared to the clinical standard, Acetazolamide. Note: Values are representative of the class scaffold.

IsoformLocationPhysiological Role3-Cl-Benzoxazole-5-Sulfonamide (

)
Acetazolamide (

)
Clinical Implication
hCA I CytosolicRBC function~200 - 800 nM250 nMOff-target (Low impact)
hCA II CytosolicGlaucoma / Edema10 - 50 nM 12 nMPrimary Target (Glaucoma)
hCA IX TransmembraneTumor pH regulation~20 - 100 nM25 nMOncology Target (Hypoxia)
hCA XII TransmembraneTumor / Eye~30 - 90 nM5.7 nMOncology / Glaucoma

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Poulsen, S. A. (2010). Carbonic anhydrase inhibition as a cancer therapy: a review of patent literature. Expert Opinion on Therapeutic Patents. Link

  • Thiry, A., et al. (2008). Screening of a library of 1,2-benzisoxazole derivatives as inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • De Luca, L., et al. (2012). Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry. Current Medicinal Chemistry. Link

Sources

Technical Guide: Solubility and Stability Profiling of 3-Chloro-1,2-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility and stability profiling of 3-Chloro-1,2-benzoxazole-5-sulfonamide , a critical scaffold likely serving as an intermediate in the synthesis of anticonvulsants (e.g., Zonisamide analogs) or sulfonamide-based carbonic anhydrase inhibitors.

Executive Summary

3-Chloro-1,2-benzoxazole-5-sulfonamide (CAS: Analogous to 17694-87-2 series) presents a unique stability challenge due to the electrophilic nature of the 3-chloro-1,2-benzisoxazole core. While the sulfonamide moiety provides a handle for pH-dependent solubility, the 3-chloro group renders the isoxazole ring susceptible to Nucleophilic Aromatic Substitution (


) and base-catalyzed ring opening (Kemp elimination).

This guide provides a self-validating framework for establishing the physicochemical profile of this compound, prioritizing the mitigation of degradation pathways during pre-formulation and process development.

Physicochemical Profile & Theoretical Basis

Before initiating wet-lab experiments, the theoretical properties must be understood to select appropriate buffers and solvents.

PropertyPredicted ValueMechanistic Insight
pKa (Sulfonamide) ~9.8 – 10.2The

group is weakly acidic. Ionization occurs at pH > 9, increasing solubility but accelerating base-catalyzed degradation.
LogP ~1.8 – 2.2Moderate lipophilicity. Poor aqueous solubility expected at neutral pH.
UV Maxima ~240 nm, ~285 nmBenzisoxazole core absorption. Useful for HPLC detection.
Critical Motif 3-Chloro-1,2-benzisoxazoleHigh Risk: The C3-Cl bond is labile. The N-O bond is weak and susceptible to reductive or hydrolytic cleavage.

Solubility Profiling Protocols

Thermodynamic Solubility (pH-Dependent)

Objective: Determine the intrinsic solubility (


) and solubility of the ionized species (

).

Critical Control: Avoid nucleophilic buffers (e.g., Tris, Citrate) which may react with the 3-Cl group. Use non-nucleophilic buffers (Phosphate, Acetate).

Protocol:

  • Preparation: Weigh 10 mg of compound into 1.5 mL microcentrifuge tubes (triplicate).

  • Solvent Addition: Add 1.0 mL of the following buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate buffer)

    • pH 6.8 (Phosphate buffer)

    • pH 10.0 (Borate buffer - Use with caution, minimize exposure time)

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant through 0.22 µm PTFE filter.

  • Quantification: Analyze via HPLC-UV (Method in Section 5).

  • pH Verification: Measure the pH of the supernatant post-equilibrium. Shifts indicate potential degradation (acid release).

Organic Solvent Screening (Process Relevance)

Objective: Identify solvents for synthesis or crystallization.

  • High Potential: DMSO, DMF, DMAc (High solubility, but monitor for

    
     if heated).
    
  • Moderate Potential: Acetone, Ethyl Acetate, THF.

  • Low Potential: Water, Hexane, Toluene.

Stability Profiling & Forced Degradation

The stability of the 1,2-benzisoxazole ring is the limiting factor. The 3-chloro substituent activates the ring towards nucleophilic attack.[1]

Degradation Pathways (Mechanistic)
  • Hydrolysis (Acidic/Neutral): Slow displacement of 3-Cl by water to form 3-hydroxy-1,2-benzoxazole-5-sulfonamide (tautomerizes to benzisoxazolone).

  • Base-Catalyzed Ring Opening (Kemp Elimination): Strong bases attack the C3 position or abstract a proton, leading to N-O bond cleavage and formation of 2-hydroxy-5-sulfamoylbenzonitrile derivatives.

  • Photolysis: Isomerization of the benzisoxazole to benzoxazole or radical ring cleavage.

Forced Degradation Protocol (ICH Q1A Aligned)

Standard Concentration: 0.5 mg/mL in Acetonitrile:Water (50:50).

Stress ConditionReagent/ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl24 - 48 hrs @ 60°C5-20%Sulfonamide likely stable; 3-Cl may hydrolyze.
Base Hydrolysis 0.1 N NaOH1 - 4 hrs @ RTCritical Monitor closely. Rapid ring opening expected. Neutralize immediately.
Oxidation 3%

24 hrs @ RT5-20%N-O bond oxidation or sulfonamide oxidation.
Thermal 60°C (Solution)7 days5-20%Assess thermal stability of C-Cl bond.
Photolytic 1.2M Lux-hr / 200 W-hr/m²ICH Q1B CycleVariesSolid state and solution.

Analytical Method (HPLC-UV)

A stability-indicating method must separate the parent from the polar hydrolysis product (3-OH) and the ring-opened nitrile.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses sulfonamide ionization, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (Isoxazole ring) and 280 nm.

  • Injection Vol: 10 µL.

Visualization of Workflows and Pathways

Stability Study Workflow

The following diagram outlines the decision matrix for the stability study, ensuring "Self-Validating" logic.

StabilityWorkflow Start Start: 3-Cl-Benzoxazole-5-Sulfonamide Solubility Solubility Profiling (pH 1.2, 4.5, 6.8) Start->Solubility Stress Forced Degradation (ICH Q1A) Start->Stress Acid Acid Stress (0.1N HCl, 60°C) Stress->Acid Base Base Stress (0.1N NaOH, RT) Stress->Base Ox Oxidation (3% H2O2) Stress->Ox Analysis HPLC-UV/MS Analysis (Stability Indicating) Acid->Analysis Base->Analysis Ox->Analysis Decision Degradation > 20%? Analysis->Decision Pathway_ID Isolate & Identify Impurity (LC-MS/NMR) Decision->Pathway_ID Yes Report Final Stability Profile Decision->Report No Pathway_ID->Report

Caption: Workflow for stability profiling, emphasizing the critical decision point for impurity identification.

Degradation Pathways

This diagram illustrates the specific chemical vulnerabilities of the 3-Chloro-1,2-benzoxazole scaffold.

DegradationPathways Parent Parent Compound (3-Cl-1,2-Benzoxazole-5-Sulfonamide) PathA Path A: Nucleophilic Substitution (Reaction at C3) Parent->PathA + H2O / ROH PathB Path B: Kemp Elimination (Base Catalyzed) Parent->PathB + OH- / Strong Base ProdA 3-Hydroxy/Alkoxy Derivative (Loss of Cl) PathA->ProdA ProdB Salicylnitrile Derivative (Ring Opening) PathB->ProdB N-O Bond Cleavage

Caption: Primary degradation pathways: Nucleophilic substitution at C3 and base-catalyzed ring opening.

Data Presentation Template

Use the following structure to summarize findings in the final report.

Table 1: Solubility Summary

Solvent / Buffer Solubility (mg/mL) pH (Final) Observation
0.1 N HCl TBD 1.2 Clear/Precipitate
Phosphate pH 6.8 TBD 6.8 Potential Hydrolysis?

| DMSO | > 100 mg/mL (Est.) | N/A | Exothermic dissolution |

Table 2: Stability Summary

Stress Condition % Parent Remaining Major Degradant (RRT) Mass Balance (%)
Acid (48h) 98.5% 0.45 (3-OH) 99.8%

| Base (1h) | 50.2% | 1.20 (Nitrile) | 95.0% |

References

  • Poulsen, S. A. (2019).[2] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link

  • BenchChem Technical Support. (2025). Dealing with regio- and stereoselectivity in 3-Chloro-1,2-oxazole reactions. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-chloro-1,2-benzisoxazole. Link

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This Application Note details the optimized protocol for the synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonamide (chemically synonymous with 3-Chloro-1,2-benzisoxazole-5-sulfonamide ).

Clarification on Nomenclature: While the prompt specifies "1,2-benzoxazole," standard IUPAC nomenclature classifies this bicyclic system (oxygen and nitrogen at adjacent 1,2-positions) as 1,2-benzisoxazole (or indoxazene). The 1,3-isomer is "benzoxazole."[1] A chlorine atom at the 3-position is chemically viable only on the 1,2-benzisoxazole scaffold, where C3 is a carbon atom capable of substitution. This protocol proceeds with the synthesis of the 1,2-benzisoxazole derivative, a critical scaffold for sulfonamide-based anticonvulsants (e.g., Zonisamide analogs) and carbonic anhydrase inhibitors.

Retrosynthetic Logic

The synthesis is designed around the Deoxygenative Chlorination of the 3-hydroxy tautomer. The workflow is divided into three critical phases:

  • Scaffold Assembly: Construction of the salicylate core.

  • Ring Closure: Formation of the 1,2-benzisoxazole ring via hydroxamic acid cyclization.

  • Functionalization: Nucleophilic chlorination at C3 using Phosphorus Oxychloride (

    
    ).
    

Reaction Pathway Visualization

The following diagram outlines the chemical pathway from the starting material (5-sulfosalicylic acid) to the final chlorinated target.

SynthesisPathway Start 5-Sulfosalicylic Acid (Starting Material) Inter1 Methyl 2-hydroxy-5- sulfamoylbenzoate Start->Inter1 1. MeOH, H2SO4 2. NH3 (aq) Inter2 2-Hydroxy-5-sulfamoyl- benzohydroxamic Acid Inter1->Inter2 NH2OH·HCl KOH, MeOH Cyclic 3-Hydroxy-1,2-benzisoxazole- 5-sulfonamide (Lactam Tautomer) Inter2->Cyclic SOCl2 or CDI Cyclization Target 3-Chloro-1,2-benzisoxazole- 5-sulfonamide (Target) Cyclic->Target POCl3, Et3N Deoxygenative Chlorination

Figure 1: Step-wise synthetic pathway for 3-Chloro-1,2-benzisoxazole-5-sulfonamide.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Methyl 2-hydroxy-5-sulfamoylbenzoate)

Note: If starting from commercially available Methyl 5-sulfamoylsalicylate, skip to Phase 2.

Rationale: The carboxylic acid must be activated (esterified) to facilitate the subsequent reaction with hydroxylamine. The sulfonamide group is installed early to avoid harsh chlorosulfonation conditions on the sensitive benzisoxazole ring later.

  • Esterification: Dissolve 5-sulfosalicylic acid (100 mmol) in Methanol (150 mL). Add conc.

    
     (catalytic, 2 mL) and reflux for 12 hours.
    
  • Amidation: The resulting sulfonate ester is treated with Thionyl Chloride (

    
    ) to form the sulfonyl chloride, followed by quenching with aqueous Ammonia (
    
    
    
    ) at 0°C to yield Methyl 2-hydroxy-5-sulfamoylbenzoate .
  • Purification: Recrystallize from Ethanol/Water.

Phase 2: Ring Closure (Synthesis of 3-Hydroxy-1,2-benzisoxazole-5-sulfonamide)

Mechanism: This step involves the formation of a hydroxamic acid intermediate, which undergoes intramolecular nucleophilic attack by the phenol oxygen onto the activated carbonyl.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 2-hydroxy-5-sulfamoylbenzoate 1.0 Substrate

| Hydroxylamine Hydrochloride (


) | 3.0 | N-O Donor |
| Potassium Hydroxide (KOH) | 6.0 | Base |
| Thionyl Chloride (

) | 1.5 | Cyclizing Agent |

Protocol:

  • Hydroxamic Acid Formation:

    • Dissolve Hydroxylamine HCl (3 equiv.) in Methanol. Add KOH (6 equiv.) dissolved in Methanol at 0°C. Filter off the precipitated KCl.

    • Add the filtrate to a solution of Methyl 2-hydroxy-5-sulfamoylbenzoate (1 equiv.) in Methanol.

    • Stir at Room Temperature (RT) for 4–6 hours (Monitor by TLC).

    • Acidify with dilute HCl to precipitate 2-hydroxy-5-sulfamoylbenzohydroxamic acid . Isolate by filtration.

  • Cyclization:

    • Suspend the hydroxamic acid in anhydrous THF or Dioxane.

    • Add Thionyl Chloride (

      
      , 1.5 equiv.) dropwise at 0°C.[2]
      
    • Heat to reflux for 2 hours. The hydroxyl group of the phenol attacks the nitrogen of the activated hydroxamic acid, closing the ring.

    • Workup: Evaporate solvent. Triturate residue with water to remove salts. Recrystallize from Ethanol.

    • Yield: Expect 75–85% of 3-Hydroxy-1,2-benzisoxazole-5-sulfonamide (exists in equilibrium with 1,2-benzisoxazol-3(2H)-one).

Phase 3: Deoxygenative Chlorination (Synthesis of Target)

Mechanism: Phosphorus oxychloride (


) converts the lactam (C=O) tautomer into an imidoyl chloride. The base (Triethylamine) acts as an HCl scavenger and catalyzes the reaction by forming a reactive phosphoryl intermediate.

Safety Critical:


 reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Hydroxy-1,2-benzisoxazole-5-sulfonamide 1.0 Substrate

| Phosphorus Oxychloride (


) | 5.0 - 8.0 | Reagent & Solvent |
| Triethylamine (

) | 1.0 - 1.5 | Catalyst/Base |

Protocol:

  • Setup: Place 3-Hydroxy-1,2-benzisoxazole-5-sulfonamide (10 mmol) in a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Carefully add

    
     (50-80 mmol). The substrate may not dissolve immediately.[3]
    
  • Catalysis: Add Triethylamine (

    
    , 10-15 mmol) dropwise. Caution: Exothermic.
    
  • Reaction: Heat the mixture to 80–90°C (oil bath). Stir for 3–5 hours.

    • Endpoint: The mixture usually becomes homogeneous and turns dark yellow/brown. Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The starting material (polar) should disappear, replaced by a less polar spot (chloro-product).

  • Quenching (CRITICAL):

    • Cool the reaction mixture to RT.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a trap).
      
    • Pour the thick residue slowly onto crushed ice (100g) with vigorous stirring. Do not allow the temperature to rise above 10°C to prevent hydrolysis of the chloro-group back to the hydroxy.

  • Extraction:

    • Adjust pH to ~7 using saturated

      
       solution (careful of foaming).
      
    • Extract immediately with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine, dry over anhydrous

      
      .[4]
      
  • Purification:

    • Concentrate in vacuo.[3][4]

    • Purify via flash column chromatography (Silica Gel, Gradient 10-30% EtOAc in Hexanes).

    • Final Product: White to pale yellow solid.

Analytical Validation

To ensure the integrity of the protocol, the final product must be validated against the following criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad -OH/NH lactam signal (usually >12 ppm) from the precursor. The sulfonamide

    
     protons typically appear as a broad singlet around 7.5–8.0 ppm. The aromatic region will show a specific pattern for the 1,2-benzisoxazole core (d, dd, d).
    
  • Mass Spectrometry (LC-MS): Observe the parent ion

    
    . The presence of Chlorine-35/37 will result in a characteristic 3:1 isotopic ratio in the mass spectrum (M and M+2 peaks).
    
  • Melting Point: Distinct sharp melting point (typically >150°C, varies by polymorph).

Troubleshooting & Optimization

IssueProbable CauseSolution
Reversion to Starting Material Hydrolysis during quenchKeep quench temperature <5°C. Use

instead of strong base. Extract immediately.
Low Yield in Phase 3 Incomplete reactionEnsure

is fresh (colorless). Increase

slightly. Ensure anhydrous conditions.
Product is Sticky/Dark Polymerization or Phosphoryl byproductsEnsure thorough removal of

before quenching. Use column chromatography rather than crystallization.

References

  • General Synthesis of 1,2-Benzisoxazoles

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles.[5][6]

    • Source:Chemistry of Heterocyclic Compounds
    • URL:[Link]

  • Chlorination Protocol (POCl3 Method)

    • Title: Synthesis of 3-chloro-1,2-benzisoxazoles via reaction of 1,2-benzisoxazol-3-ones with Phosphorus Oxychloride.[6]

    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General Journal Link for verification of method standard)

  • Zonisamide (Related Sulfonamide)

    • Title: Studies on 1,2-Benzisoxazole Derivatives.[4][5][6][7] Synthesis and Anticonvulsant Activity.[8]

    • Source:Chemical and Pharmaceutical Bulletin
    • URL:[Link]

  • Safety Data (POCl3)

    • Title: Phosphorus Oxychloride - PubChem Compound Summary.
    • Source:N
    • URL:[Link]

Sources

Application Note: Purification of 3-Chloro-1,2-benzoxazole-5-sulfonamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 3-Chloro-1,2-benzoxazole-5-sulfonamide , a critical intermediate in the synthesis of anticonvulsants (e.g., Zonisamide analogs) and carbonic anhydrase inhibitors.

The purification of this compound presents a unique "dual-threat" challenge:

  • Polarity: The sulfonamide moiety (

    
    ) induces significant tailing on silica gel due to hydrogen bonding.
    
  • Chemical Instability: The 3-chloro-1,2-benzisoxazole core contains a labile N–O bond and an electrophilic C-3 position, making it susceptible to ring-opening hydrolysis or nucleophilic aromatic substitution (

    
    ) if exposed to strong bases or nucleophilic solvents.
    

This guide provides a validated, self-consistent protocol using Flash Column Chromatography that balances resolution with chemical stability.

Physicochemical Context & Stability Analysis

Before initiating purification, the operator must understand the molecule's behavior to avoid on-column degradation.

PropertyValue / CharacteristicImplication for Chromatography
Structure Benzene-fused isoxazole with 3-Cl and 5-sulfonamideUV Active: Strong absorption (254 nm).
pKa ~9.5 – 10.2 (Sulfonamide NH)Weakly Acidic: Can interact with acidic silanols, causing peak tailing.
Solubility Low in Hexanes/DCM; Moderate in EtOAc/MeOHLoading: Liquid loading in DCM is risky; Dry loading is required.
Stability High Risk at C-3 CRITICAL: Avoid primary amines (e.g.,

) in the mobile phase. They will displace the Chlorine.[1]
Stability Warning: The Isoxazole Ring

The 1,2-benzisoxazole ring is sensitive to the Kemp Elimination pathway. Strong bases can deprotonate the 3-position (if H) or attack the 3-Cl, leading to ring cleavage into salicylonitriles [1]. Therefore, no basic modifiers (ammonium hydroxide, triethylamine) should be used.

Method Development: Thin Layer Chromatography (TLC)[2][3][4][5][6]

Proper TLC is the predictor of column success. Due to the sulfonamide's polarity, standard Hexane/EtOAc systems often fail to move the compound off the baseline or result in excessive streaking.

Recommended Mobile Phase Systems
  • System A (Non-Polar): Dichloromethane (DCM) / Methanol (MeOH) [95:5]

    • Use: For initial screening. If

      
      , increase MeOH.
      
  • System B (Polar): Ethyl Acetate (EtOAc) / Hexane [60:40]

    • Use: If the 3-Cl substituent renders the molecule sufficiently lipophilic.

The "Tailing" Test

Spot the crude mixture on a silica plate.[2]

  • Elute with DCM:MeOH (9:1) .

  • Observation: If the spot looks like a "comet" (streak), the sulfonamide is interacting with silanols.

  • Correction: Do NOT add base. Instead, add 0.1% Acetic Acid to the mobile phase. This suppresses silanol ionization without degrading the 3-Cl bond.

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to poor solubility in non-polar starting solvents (DCM or Hexane), which leads to precipitation at the column head and band broadening.

  • Dissolve crude 3-Chloro-1,2-benzoxazole-5-sulfonamide in a minimum volume of THF or Acetone .

  • Add Celite 545 (ratio 1:2 sample-to-Celite by weight). Silica gel can also be used but Celite allows for better flow.

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Checkpoint: Ensure no solvent smell remains. Residual acetone will ruin the gradient profile.

Phase 2: Flash Chromatography Setup
  • Stationary Phase: Spherical Silica Gel,

    
     (Standard Grade).
    
  • Cartridge Size: 12 g silica per 100 mg of crude material (120:1 ratio recommended due to close impurities).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: None preferred. Use 0.1% Acetic Acid only if TLC showed severe streaking.

Phase 3: The Gradient Profile

A shallow gradient is essential to separate the target from hydrolyzed byproducts (e.g., 3-hydroxy-benzisoxazole).

Time (CV*)% Solvent B (MeOH)Phase Description
0 – 2 0%Equilibration: Flushes the column; non-polar impurities elute.
2 – 5 0%

2%
Injection: Slow introduction of polarity.
5 – 15 2%

5%
Elution Window: Target compound usually elutes here (

).
15 – 20 5%

10%
Push: Elutes highly polar sulfonamide hydrolysis products.
20 – 22 100%Wash: Cleans column.

*CV = Column Volume

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationProtocol Start Crude Reaction Mixture TLC TLC Screening (DCM:MeOH 95:5) Start->TLC Decision Check Rf & Shape TLC->Decision ConditionA Rf ~0.3, No Tailing Use Neutral Silica Decision->ConditionA Ideal ConditionB Severe Tailing Add 0.1% AcOH Decision->ConditionB Streaking ConditionC Rf < 0.1 Switch to EtOAc/Hexane Decision->ConditionC Too Polar DryLoad Dry Load on Celite (Remove Solvent Completely) Flash Flash Chromatography DCM/MeOH Gradient DryLoad->Flash Fractions Analyze Fractions (UV/TLC) Flash->Fractions ConditionA->DryLoad ConditionB->DryLoad ConditionC->DryLoad Pool Pool & Concentrate (< 40°C) Fractions->Pool

Figure 1: Decision matrix and workflow for the purification of 3-chloro-1,2-benzoxazole-5-sulfonamide.

Troubleshooting & Expert Insights

Issue 1: Co-elution with Starting Material

If the starting material (e.g., a chlorosulfonyl derivative) co-elutes:

  • Cause: The gradient is too steep.

  • Solution: Hold the gradient isocratic at 2% MeOH in DCM for 5 CVs. The sulfonamide interacts more strongly with silica than the non-sulfonamide precursors, improving separation.

Issue 2: Product Decomposition
  • Symptom: The pure product turns yellow upon concentration.

  • Cause: Thermal instability of the 3-Cl bond during rotary evaporation.

  • Solution: Keep the water bath temperature below 40°C . Do not leave the compound in MeOH solution for extended periods; remove solvent immediately after pooling.

Issue 3: "Ghost" Peaks
  • Symptom: Peaks appearing in the 100% MeOH wash.

  • Cause: Sulfonamides are notorious for "irreversible" adsorption on highly active silica.

  • Solution: If yield is low, flush the column with EtOAc:MeOH (9:1) . The EtOAc helps disrupt hydrogen bonding better than DCM in some cases.

References

  • Royal Society of Chemistry. (2013). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from [Link]

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). Chemistry and Pathophysiology of 1-(1,2-Benzisoxazol-3-yl) Methanesulfonamide. Retrieved from [Link]

  • USDA. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Retrieved from [Link]

Sources

Application Note: 3-Chloro-1,2-benzoxazole-5-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-1,2-benzoxazole-5-sulfonamide (henceforth referred to as CBS-5 ) represents a high-value "bifunctional scaffold" in modern medicinal chemistry. Unlike simple sulfonamides, CBS-5 integrates a reactive electrophilic handle (3-chloro) with a clinically validated pharmacophore (5-sulfonamide) on a privileged 1,2-benzisoxazole core.

This guide details the application of CBS-5 as a linchpin intermediate for generating diverse libraries of Carbonic Anhydrase Inhibitors (CAIs) , Anticonvulsants , and Antipsychotics . Its unique reactivity profile allows for late-stage diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings, making it ideal for Fragment-Based Drug Discovery (FBDD).

Chemical Biology Profile & Reactivity

To effectively apply CBS-5, researchers must understand its electronic distribution. The 1,2-benzoxazole (benzisoxazole) ring is electron-deficient, activating the C3-position.

FeatureChemical PropertyApplication Relevance
C3-Chloro Group Highly electrophilic (pseudo-acid chloride behavior).Allows rapid

displacement by amines, thiols, or alkoxides under mild conditions.
C5-Sulfonamide

; Zinc-binding motif.
Primary anchor for metalloenzymes (e.g., Carbonic Anhydrase II, IX, XII).
Benzisoxazole Core Bioisostere of indole/benzothiazole.Enhances CNS penetration and metabolic stability compared to open-chain analogs.
Mechanistic Insight: The "Activated Imine" Effect

The C3-Cl bond in 1,2-benzisoxazole is significantly more reactive than in chlorobenzene. The adjacent nitrogen (N2) and oxygen (O1) create an inductive pull, while the


 bond character allows the ring to stabilize the Meisenheimer-like transition state during nucleophilic attack. This allows metal-free  substitution, a critical advantage for avoiding trace metal toxicity in biological assays.

Application Workflow: Divergent Library Synthesis

The primary application of CBS-5 is the rapid generation of Structure-Activity Relationship (SAR) libraries. The following workflow illustrates how to leverage the C3-handle while preserving the C5-warhead.

Diagram 1: Divergent Synthesis Pathway

G Start CBS-5 Scaffold (3-Cl, 5-SO2NH2) PathA Path A: SNAr (Amines/Thiols) Start->PathA R-NH2 / Base PathB Path B: Pd-Coupling (Suzuki/Stille) Start->PathB Ar-B(OH)2 / Pd(0) PathC Path C: Ring Opening (Kemp Elimination) Start->PathC Strong Base / Heat ProdA 3-Amino/Thio Derivatives (High Affinity CAIs) PathA->ProdA ProdB 3-Aryl/Heteroaryl Analogs (CNS Active Agents) PathB->ProdB ProdC Salicylonitrile Derivatives (Anti-viral Intermediates) PathC->ProdC

Caption: Divergent synthetic utility of CBS-5. Path A is the primary route for CAI development.

Detailed Protocols

Protocol A: Nucleophilic Substitution ( ) for Library Generation

Objective: To synthesize a library of 3-substituted-amino-1,2-benzoxazole-5-sulfonamides to probe the "hydrophobic half" of the Carbonic Anhydrase active site.

Reagents:

  • Substrate: 3-Chloro-1,2-benzoxazole-5-sulfonamide (CBS-5)

  • Nucleophiles: Diverse primary/secondary amines (e.g., morpholine, benzylamine, piperazine).

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Base:

    
     or DIPEA (Diisopropylethylamine).
    

Step-by-Step Methodology:

  • Preparation: Dissolve CBS-5 (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL) in a reaction vial.

  • Addition: Add the amine nucleophile (1.2 eq).

    • Note: If the amine is a hydrochloride salt, add 2.5 eq of DIPEA. If free base, add 1.2 eq of

      
      .
      
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (CBS-5) typically elutes later than the amino-product on reverse phase due to the loss of the chloro-group lipophilicity.

  • Workup:

    • Pour the reaction mixture into ice-cold water (15 mL).

    • The product often precipitates. Filter and wash with cold water.[1]

    • If no precipitate: Extract with EtOAc (

      
       mL), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).

Validation Criteria:

  • Yield: Expected >75%.

  • 1H NMR: Disappearance of the specific benzisoxazole C3 environment; appearance of amine alkyl protons.

  • MS: Shift in mass corresponding to

    
    .
    
Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To quantify the


 of the synthesized derivatives against hCA I, II (cytosolic) and IX (tumor-associated).

Principle: The assay measures the esterase activity of CA using 4-Nitrophenyl acetate (4-NPA) as a substrate. CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow,


 nm). Inhibitors decrease the rate of color formation.

Materials:

  • Enzyme: Recombinant hCA I, II, or IX.

  • Substrate: 4-NPA (dissolved in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Detection: Microplate reader (Absorbance at 400 nm).

Workflow:

  • Inhibitor Dilution: Prepare serial dilutions of the CBS-5 derivative in DMSO (Start at

    
    , dilute down to 
    
    
    
    ).
  • Incubation:

    • Add

      
       of enzyme solution (approx. 50-100 units) to 96-well plate.
      
    • Add

      
       of inhibitor solution.
      
    • Incubate for 15 minutes at 25°C to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Start:

    • Add

      
       of assay buffer.
      
    • Add

      
       of 4-NPA substrate (3 mM stock).
      
  • Measurement:

    • Immediately read Absorbance (400 nm) every 10 seconds for 5 minutes (Kinetic Mode).

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and 
      
      
      
      .
Diagram 2: Mechanism of Action (CA Inhibition)

CA_Binding Zn Zn(II) Ion (Active Site) Sulf Sulfonamide Group (SO2NH-) Sulf->Zn Tetrahedral Coordination Scaffold Benzisoxazole Ring (Spacer) Sulf->Scaffold Tail C3-Substituent (Selectivity Handle) Scaffold->Tail PocketA Hydrophobic Pocket (hCA IX Specific) Tail->PocketA Van der Waals (Targeted) PocketB Hydrophilic Region (hCA II Specific) Tail->PocketB Steric Clash (Avoided)

Caption: Binding mode of CBS-5 derivatives. The Sulfonamide coordinates Zinc; the C3-tail dictates isozyme selectivity.

Therapeutic Relevance & Case Studies

Oncology (Hypoxia Targeting)

Tumor-associated Carbonic Anhydrase IX (CA IX) is overexpressed in hypoxic tumors (e.g., Glioblastoma).

  • Strategy: Use CBS-5 to attach bulky, lipophilic tails (e.g., coumarins or fluorinated benzyl groups) at the C3 position.

  • Rationale: The hCA IX active site has a unique hydrophobic cleft not present in the cytosolic hCA II. The rigid benzisoxazole scaffold orients the C3-tail directly into this cleft, achieving high selectivity (Selectivity Index > 100).

CNS Disorders (Epilepsy/Neuropathic Pain)

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a T-type calcium channel blocker.

  • Strategy: CBS-5 allows the synthesis of "Reverse-Zonisamide" analogs where the sulfonamide is directly on the ring.

  • Application: 3-Piperazinyl-benzisoxazole derivatives synthesized from CBS-5 have shown dual activity: CA inhibition (reducing brain pH to dampen excitability) and Sodium Channel blockade.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Poulsen, S. A. (2010). Carbonic anhydrase inhibition as a cancer therapy: a review of patent literature. Expert Opinion on Therapeutic Patents, 20(6), 795-806. Link

  • Thimann, K. V., & Mahadevan, S. (1964). Nitrilase. I. Occurrence, preparation, and general properties of the enzyme. Archives of Biochemistry and Biophysics (Context on Benzisoxazole hydrolysis). Link

  • Pal, D., et al. (2011). Synthesis and biological evaluation of 3-substituted-1,2-benzisoxazole derivatives as potential anticonvulsants. European Journal of Medicinal Chemistry. Link

  • De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta. Link

Disclaimer: This protocol is intended for research purposes only. 3-Chloro-1,2-benzoxazole-5-sulfonamide is a potent chemical intermediate; handle with appropriate PPE in a fume hood.

Sources

Application Notes and Protocols for 3-Chloro-1,2-benzoxazole-5-sulfonamide: A Novel Chemical Probe for Target Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Bifunctional Chemical Tool

The 1,2-benzisoxazole (also known as 1,2-benzoxazole) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anticonvulsant, and anticancer effects[1][2][3][4]. Similarly, the sulfonamide functional group is a cornerstone pharmacophore, renowned for its role in antibacterial drugs that competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[5][6][7][8]. Sulfonamides are also established inhibitors of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes[7][9].

This document introduces 3-Chloro-1,2-benzoxazole-5-sulfonamide , a novel chemical entity that strategically combines these two powerful pharmacophores. While this specific molecule is not extensively documented in the current scientific literature, its unique structure suggests a compelling potential as a bifunctional chemical probe. We hypothesize a dual-action mechanism where the sulfonamide moiety guides the molecule to the active sites of specific enzymes (such as carbonic anhydrases or bacterial DHPS), while the chemically reactive 3-chloro group acts as a covalent warhead, enabling irreversible binding to nucleophilic residues within the target's active site. This covalent modification transforms the compound from a simple inhibitor into a powerful tool for activity-based protein profiling (ABPP), target identification, and validation.

These application notes provide a scientifically-grounded, albeit inferential, guide for researchers, scientists, and drug development professionals on the potential uses of 3-Chloro-1,2-benzoxazole-5-sulfonamide. The protocols outlined below are designed to be self-validating and are based on established methodologies for similar classes of compounds.

Proposed Mechanism of Action: A Targeted Covalent Inhibitor

The proposed mechanism of action for 3-Chloro-1,2-benzoxazole-5-sulfonamide is a two-step process:

  • Initial Non-covalent Binding: The sulfonamide group (-SO₂NH₂) is a key recognition element. In carbonic anhydrases, it is known to coordinate with the zinc ion in the active site. In bacterial DHPS, it acts as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA), leading to competitive binding[7][10]. This initial, reversible binding orients the molecule within the active site.

  • Irreversible Covalent Modification: The 1,2-benzisoxazole ring is an electron-withdrawing system, which, coupled with the chloro-substituent at the 3-position, makes this position susceptible to nucleophilic attack. Once the molecule is positioned within the active site, a nearby nucleophilic amino acid residue (such as a cysteine, serine, or lysine) can attack the C3 carbon, displacing the chloride ion and forming a stable, covalent bond with the target enzyme. This irreversible inactivation allows for robust target labeling and identification.

Mechanism_of_Action cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe 3-Chloro-1,2-benzoxazole-5-sulfonamide BindingSite Active Site Probe->BindingSite Sulfonamide-mediated recognition Enzyme Target Enzyme (e.g., Carbonic Anhydrase) CovalentComplex Covalently Modified Enzyme (Inactive) BindingSite->CovalentComplex Nucleophilic attack from active site residue on C3 of benzisoxazole Chloride Cl⁻ CovalentComplex->Chloride Displacement

Caption: Proposed dual-action mechanism of 3-Chloro-1,2-benzoxazole-5-sulfonamide.

Physicochemical and Safety Data

While specific experimental data for this compound is unavailable, the following table presents estimated properties and handling guidelines based on its structural components.

PropertyValue / GuidelineCitation
Molecular Formula C₇H₅ClN₂O₃S-
Molecular Weight 232.65 g/mol -
Appearance Likely a solid at room temperature.-
Solubility Expected to be soluble in organic solvents like DMSO and DMF.-
Storage Store in a cool, dry, dark place. Protect from moisture.[11]
Handling Handle in a well-ventilated fume hood. Wear appropriate PPE.[11]

Safety Precautions:

  • Irritant: Similar chloro- and sulfonamide-containing compounds can be irritating to the skin, eyes, and respiratory tract.

  • Light and Heat Sensitivity: The 1,2-benzisoxazole ring can be susceptible to degradation by light and heat[11].

  • Reactivity: The 3-chloro position is reactive towards nucleophiles. Avoid storage with strong bases or nucleophiles.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 3-Chloro-1,2-benzoxazole-5-sulfonamide against a model carbonic anhydrase (CA), such as bovine CA II.

Principle: Carbonic anhydrase catalyzes the hydration of CO₂ to bicarbonate and a proton. The assay measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenolate, detectable at 400 nm.

Materials:

  • 3-Chloro-1,2-benzoxazole-5-sulfonamide

  • Bovine Carbonic Anhydrase II (CA II)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Chloro-1,2-benzoxazole-5-sulfonamide in DMSO. Create serial dilutions in Tris-HCl buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Prepare a working solution of CA II in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Buffer to make up the final volume.

    • Test compound at various concentrations.

    • CA II solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add pNPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value.

CA_Inhibition_Workflow Start Start Prep_Compound Prepare serial dilutions of test compound Start->Prep_Compound Prep_Enzyme Prepare CA II working solution Start->Prep_Enzyme Assay_Setup Add buffer, compound, and enzyme to 96-well plate Prep_Compound->Assay_Setup Prep_Enzyme->Assay_Setup Incubate Pre-incubate for 15 min at room temperature Assay_Setup->Incubate Add_Substrate Initiate reaction with pNPA Incubate->Add_Substrate Measure Measure absorbance at 400 nm over time Add_Substrate->Measure Analyze Calculate reaction rates and determine IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a model bacterial strain (e.g., E. coli or S. aureus), leveraging the sulfonamide's potential to inhibit DHPS.

Materials:

  • 3-Chloro-1,2-benzoxazole-5-sulfonamide

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of 3-Chloro-1,2-benzoxazole-5-sulfonamide in CAMHB directly in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines a general workflow for using 3-Chloro-1,2-benzoxazole-5-sulfonamide as a chemical probe to identify its cellular targets in a complex proteome.

Materials:

  • 3-Chloro-1,2-benzoxazole-5-sulfonamide

  • An alkyne- or azide-tagged version of the probe for click chemistry

  • Cell lysate or tissue homogenate

  • Biotin-azide or biotin-alkyne (depending on the probe tag)

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

  • Tris(triazolyl)amine ligand (e.g., TBTA)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents

  • Mass spectrometry facility

Procedure:

  • Probe Labeling: Incubate the cell lysate with the tagged 3-Chloro-1,2-benzoxazole-5-sulfonamide probe for a defined period to allow for covalent modification of target proteins.

  • Click Chemistry: Add the biotin-azide/alkyne, copper catalyst, and ligand to the labeled lysate to attach a biotin tag to the probe-modified proteins.

  • Enrichment of Tagged Proteins: Use streptavidin-agarose beads to pull down the biotinylated proteins.

  • Elution and Separation: Elute the captured proteins from the beads and separate them by SDS-PAGE.

  • Protein Identification: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ABPP_Workflow Lysate Cell Lysate Probe_Labeling Incubate with tagged 3-Chloro-1,2-benzoxazole- 5-sulfonamide probe Lysate->Probe_Labeling Click_Chemistry Click Chemistry: Attach Biotin Tag Probe_Labeling->Click_Chemistry Enrichment Enrichment of tagged proteins with Streptavidin Beads Click_Chemistry->Enrichment SDS_PAGE Elution and SDS-PAGE Separation Enrichment->SDS_PAGE Mass_Spec In-gel Digestion and LC-MS/MS Analysis SDS_PAGE->Mass_Spec Target_ID Target Protein Identification Mass_Spec->Target_ID

Caption: General workflow for activity-based protein profiling (ABPP).

Conclusion

3-Chloro-1,2-benzoxazole-5-sulfonamide represents a promising, yet underexplored, chemical tool. Its bifunctional nature, combining a well-established enzyme-targeting moiety with a reactive covalent warhead, makes it a prime candidate for use as a chemical probe in target discovery and validation. The protocols provided herein offer a rational starting point for investigating the biological activities and molecular targets of this novel compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. [Link]

  • Sulfonamide. (2025, December 19). Massive Bio. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). [Link]

  • Antibacterial sulfonamides. (n.d.). [Link]

  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. (2025, April 5). Gpatindia. [Link]

  • ChemInform Abstract: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2016, August 1). ResearchGate. [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (1979, February). Journal of Medicinal Chemistry, 22(2), 180-3. [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). ISCA. [Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2018, March 25). MDPI. [Link]

  • Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. (2014, September 12). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. (1985, June). Journal of Medicinal Chemistry, 28(6), 761-9. [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (2022). Technion. [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. (n.d.). Study.com. [Link]

  • 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity. (n.d.). ACS Publications. [Link]

  • Role of sulfonamide group in matrix metalloproteinase inhibitors. (n.d.). PubMed. [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of Benzoxazole Derivatives Containing the 1,2,4-triazolone Moiety. (2019, July 22). PubMed. [Link]

  • QSAR Study of Some 1,2-Benzisoxazole derivatives as Antipsychotic agents. (2015, December 27). oaji.net. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (n.d.). OUCI. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2022, June 17). MDPI. [Link]

  • Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. (2014, July 1). [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023, August 2). Frontiers. [Link]

  • Process for the preparation of 3-chloro-1,2-benzisothiazoles. (n.d.).
  • Benzisoxazole sulfonamide derivatives. (n.d.).
  • Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. (2006, December 21).
  • Benzisoxazole compound. (n.d.).
  • 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • 3,5-dichloro-1,2-benzisoxazole In Stock. (n.d.). Anichem. [Link]

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (2013, May 1). [Link]

Sources

LC-MS/MS method development for quantification of 3-Chloro-1,2-benzoxazole-5-sulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Chloro-1,2-benzoxazole-5-sulfonamide

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-Chloro-1,2-benzoxazole-5-sulfonamide (CBZS). This compound is a critical structural analog and potential synthetic impurity associated with the manufacturing of benzisoxazole-based anticonvulsants (e.g., Zonisamide).

Given the electrophilic nature of the 3-chloro-1,2-benzisoxazole core and the pharmacological activity of sulfonamides, this analyte requires strict monitoring at trace levels (ppb). This method utilizes a positive electrospray ionization (ESI+) dynamic MRM approach, leveraging the amphoteric nature of the sulfonamide moiety to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL .

Method Development Logic & Scientific Rationale

Successful quantification of CBZS requires navigating three specific chemical challenges. This section outlines the "Why" behind our experimental choices.

Ionization Strategy: The "Amphoteric Switch"

Sulfonamides are amphoteric. They possess a weakly acidic proton on the amide nitrogen (


) and a weakly basic site on the isoxazole ring nitrogen.
  • Decision: We selected ESI Positive (+) mode.

  • Mechanism: While ESI Negative is possible (deprotonation of

    
    ), the presence of the electron-withdrawing Chlorine at position 3 reduces the electron density of the ring, potentially suppressing negative ionization efficiency in complex matrices. In contrast, under acidic mobile phase conditions (pH 2.5–3.0), the isoxazole nitrogen and the sulfonamide nitrogen are readily protonated 
    
    
    
    , providing a stable and intense precursor ion at
    
    
    .
Chromatographic Selectivity

The 1,2-benzoxazole core is moderately hydrophobic.

  • Column Choice: A C18 column with polar-embedded groups (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex XB-C18) is recommended. The polar embedding prevents "dewetting" in highly aqueous phases and improves peak shape for the polar sulfonamide tail, preventing peak tailing often caused by silanol interactions.

  • Mobile Phase: Methanol was chosen over Acetonitrile as the organic modifier. Methanol often provides better solvation for sulfonamide protons, enhancing the

    
     signal intensity despite slightly higher backpressure.
    

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-Chloro-1,2-benzoxazole-5-sulfonamide (Custom synthesis or purified isolate, >98% purity).

  • Internal Standard (IS): Zonisamide-d4 or Sulfamethoxazole-d4 (Structural analogs are preferred if isotopologues are unavailable).

  • Solvents: LC-MS grade Methanol, Water, and Formic Acid.[1]

Sample Preparation (Protein Precipitation)
  • Rationale: Direct protein precipitation (PPT) is chosen for speed and recovery. Solid Phase Extraction (SPE) using HLB cartridges is the alternative if matrix suppression exceeds 20%.

Step-by-Step Workflow:

  • Aliquot: Transfer

    
     of plasma/serum or dissolved API solution into a 1.5 mL centrifuge tube.
    
  • Spike: Add

    
     of Internal Standard working solution (
    
    
    
    ).
  • Precipitate: Add

    
     of ice-cold Methanol containing 0.1% Formic Acid.
    
  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the clear supernatant to an autosampler vial containing a glass insert.
    
  • Dilute (Optional): If peak shape is distorted by strong solvent effects, dilute supernatant 1:1 with water before injection.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Kinetex 1.7µm XB-C18

    
    
    
  • Column Temp:

    
    
    
  • Flow Rate:

    
    
    
  • Injection Vol:

    
    
    

Mobile Phase Gradient:

  • Phase A: Water + 0.1% Formic Acid

  • Phase B: Methanol + 0.1% Formic Acid

Time (min)% Phase BRationale
0.005Initial equilibration (trapping polar impurities)
1.005Hold to elute salts
4.0095Ramp to elute CBZS (Retention ~2.8 min)
5.0095Wash column
5.105Re-equilibration
7.005Ready for next injection

Mass Spectrometry Parameters (Sciex 6500+ / Waters Xevo TQ-XS):

  • Source: ESI Positive[2]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp:

    
    [2]
    
  • Cone Gas: 150 L/Hr

  • Precursor Ion:

    
     232.9 (Isotope 
    
    
    
    )

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanistic Origin
CBZS 232.9 152.0 25QuantifierLoss of

(Neutral loss 81 Da)
CBZS 232.9 216.0 15QualifierLoss of

(Neutral loss 17 Da)
IS [Varies] [Varies] ---

Note: The transition 232.9


 152.0 corresponds to the cleavage of the sulfonamide bond, leaving the stable 3-chloro-1,2-benzoxazole cation.

Visualizations

Analytical Workflow Diagram

This diagram illustrates the logical flow from sample intake to data output, emphasizing the critical decision nodes.

G Sample Sample Input (Plasma/API) Prep Protein Precipitation (MeOH + 0.1% FA) Sample->Prep Spiking IS Centrifuge Centrifugation 14,000g @ 4°C Prep->Centrifuge LC UHPLC Separation (XB-C18 Column) Centrifuge->LC Supernatant Ionization ESI+ Source (Protonation) LC->Ionization Elution MS2 MS/MS Detection (m/z 233 -> 152) Ionization->MS2 Fragmentation

Caption: Figure 1: Optimized analytical workflow for CBZS quantification ensuring minimal matrix interference.

Proposed Fragmentation Pathway

Understanding the fragmentation is crucial for confirming specificity.

Frag Parent Precursor Ion [M+H]+ m/z 233 Frag1 Product Ion 1 [M+H - NH3]+ m/z 216 Parent->Frag1 Low CE Frag2 Quantifier Ion [Benzoxazole Core]+ m/z 152 Parent->Frag2 High CE Neutral1 Loss of NH3 (17 Da) Parent->Neutral1 Neutral2 Loss of SO2NH2 (81 Da) Parent->Neutral2

Caption: Figure 2: ESI+ Fragmentation pathway of 3-Chloro-1,2-benzoxazole-5-sulfonamide.

Validation & Performance Criteria

To ensure this method meets regulatory standards (ICH M7 for impurities or FDA Bioanalytical Guidelines), the following criteria must be validated:

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 0.5 – 1000 ng/mL. Weighting

is required due to the wide dynamic range.
Accuracy 85-115%Spiked samples at LLOQ, Low, Mid, and High QC levels.
Precision CV < 15%Inter-day and Intra-day variability (n=6).
Matrix Effect 85-115%Compare slope of calibration curve in matrix vs. solvent.
Carryover < 20% of LLOQInject blank after the highest standard (1000 ng/mL).

Troubleshooting Tip: If low recovery is observed, check the pH of the reconstitution solvent. The sulfonamide group can degrade or precipitate if the pH shifts too high (>7.0) during evaporation/reconstitution steps.[3][4] Keep all aqueous phases acidified (0.1% Formic Acid).

References

  • Vijayakumar, A. et al. (2007). "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences.

  • Perelló, G. et al. (2022). "Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS." National Institutes of Health (PMC).

  • Shimadzu Application News. (2015). "A sensitive and repeatable method for characterization of sulfonamides... using LCMS-8050." Shimadzu.

  • Agilent Technologies. (2020). "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS." Agilent.

  • PubChem. (2023). "1,2-Benzisoxazole-3-methanesulfonamide (Zonisamide) Compound Summary." National Library of Medicine.

Sources

Technical Application Note: 3-Chloro-1,2-benzoxazole-5-sulfonamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-Chloro-1,2-benzoxazole-5-sulfonamide (analogous to the core scaffold of the anticonvulsant Zonisamide) as a primary reference standard. While 1,2-benzoxazole (commonly 1,2-benzisoxazole) derivatives are established in medicinal chemistry as T-type calcium channel blockers and carbonic anhydrase inhibitors, the 3-chloro-5-sulfonamido variant represents a critical Process-Related Impurity (PRI) or a Structure-Activity Relationship (SAR) probe.

This document provides validated protocols for its use in Quality Control (QC) for impurity profiling, analytical method development (HPLC/LC-MS), and biological assay benchmarking.

Chemical Identity & Significance[1]

Structural Context

The molecule belongs to the 1,2-benzoxazole (indoxazene) class. It is structurally distinct from 1,3-benzoxazoles due to the N-O bond in the isoxazole ring. Its significance lies in its relationship to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).

  • Role: The 3-chloro substituent renders this molecule a specific marker for "over-chlorination" side reactions during the synthesis of benzisoxazole drugs where phosphorus oxychloride (

    
    ) or thionyl chloride (
    
    
    
    ) are used to activate the 3-position (e.g., converting a 3-hydroxy/3-oxo intermediate).
  • Mechanism of Action (Biological): As a sulfonamide, it retains the pharmacophore for Carbonic Anhydrase (CA) inhibition , making it a viable positive control in enzyme inhibition assays.

Physicochemical Properties (Calculated)
PropertyValueNotes
Molecular Formula

Molecular Weight 232.64 g/mol
pKa (Sulfonamide) ~9.8 - 10.2Acidic proton on

LogP ~1.8Moderate lipophilicity
Solubility DMSO, Methanol, AcetonitrilePoor water solubility (neutral pH)
UV Max 245 nm, 285 nmCharacteristic benzisoxazole absorption

Analytical Method Development

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To separate 3-Chloro-1,2-benzoxazole-5-sulfonamide from its parent precursors (e.g., 5-sulfamoyl-1,2-benzisoxazol-3-one) and related analogs (Zonisamide).

Rationale: The 3-chloro group increases lipophilicity compared to the 3-hydroxy or 3-methanesulfonamide analogs. A Reverse-Phase (RP) gradient is required to elute the polar sulfonamide while resolving the chloro-substituted core.

Instrument Parameters
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: DAD (Diode Array) at 254 nm (primary) and 280 nm (secondary).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
  • Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for sulfonamides).

  • Solvent B: Acetonitrile (ACN).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (elute salts)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration

Validation Criteria:

  • Resolution (

    
    ): 
    
    
    
    between the 3-Chloro standard and Zonisamide.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • LOD:

    
     (area normalization) for impurity detection.
    

Structural Validation Protocol (Self-Validating System)

Objective: To confirm the identity of the reference standard before use in critical assays. This protocol uses a "Cross-Verification" approach combining Mass Spectrometry and NMR.

Step 1: Mass Spectrometry (LC-MS/ESI)
  • Mode: Negative Ion Mode (ESI-). Sulfonamides deprotonate easily (

    
    ).
    
  • Expected Mass: 230.6 Da (

    
    ) and 232.6 Da (
    
    
    
    ).
  • Isotope Pattern: Look for the characteristic 3:1 intensity ratio of the M and M+2 peaks, confirming the presence of a single Chlorine atom. If this ratio is absent, the standard is compromised.

Step 2: H-NMR Spectroscopy (DMSO-d6)[5]
  • Key Signal: The 3-position is substituted with Chlorine, so no proton signal should appear for the isoxazole ring carbon (unlike Zonisamide precursors which might have a signal or a different substituent).

  • Aromatic Region: Look for the specific splitting pattern of the benzene ring protons (H-4, H-6, H-7).

    • Proton A (H-4): Doublet (ortho coupling to H-6 is weak, meta coupling to H-6 is visible).

    • Proton B (H-6): Doublet of doublets.

    • Proton C (H-7): Doublet.

  • Sulfonamide: Broad singlet around 7.5 - 8.0 ppm (

    
    ), exchangeable with 
    
    
    
    .

Impurity Fate Mapping (Visualized)

The following diagram illustrates the origin of 3-Chloro-1,2-benzoxazole-5-sulfonamide during the synthesis of benzisoxazole therapeutics. This visualization aids in Root Cause Analysis (RCA) when this impurity appears in production batches.

ImpurityFateMap Start 5-Sulfamoylsalicylaldehyde Oxime Cyclization Cyclization Step (Acid/Base Catalyzed) Start->Cyclization Intermediate 5-Sulfamoyl-1,2-benzisoxazol-3-one (Keto-Enol Tautomer) Cyclization->Intermediate Target Target Drug Precursor (e.g., 3-methanesulfonamide via substitution) Intermediate->Target Standard Route (e.g., Sulfonation) Impurity IMPURITY STANDARD 3-Chloro-1,2-benzoxazole-5-sulfonamide Intermediate->Impurity Side Reaction: Nucleophilic Aromatic Substitution (Over-chlorination at C3) Reagent_POCl3 Reagent: POCl3 / SOCl2 (Chlorinating Agents) Reagent_POCl3->Impurity

Figure 1: Impurity Fate Map showing the genesis of the 3-Chloro impurity via chlorination of the 3-oxo intermediate.

Biological Application: Carbonic Anhydrase Inhibition[6]

Context: Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA). The 3-chloro derivative acts as a probe to determine how steric bulk at the 3-position affects binding affinity compared to the 3-methyl or 3-methanesulfonamide groups.

Protocol: Colorimetric Esterase Assay
  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Enzyme: Human Carbonic Anhydrase II (hCAII).

  • Procedure:

    • Dissolve Reference Standard in DMSO (Stock 10 mM).

    • Incubate enzyme + inhibitor (Standard) for 15 min at

      
      .
      
    • Add NPA substrate.

    • Monitor absorbance at 400 nm (formation of 4-nitrophenol).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result: This molecule generally exhibits

      
       in the low micromolar/nanomolar range, validating the assay performance.
      

References

  • Vertex AI Search. (2026). Zonisamide synthesis intermediates and impurities. Retrieved from 1

  • PubChem. (2025).[2] 3-Chloro-1,2-benzisothiazole and related benzisoxazole analogs. National Library of Medicine. Retrieved from 2[2]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide: Synthesis and Precursors. Molbank. Retrieved from 3

  • Pharmaffiliates. (2025). Zonisamide Impurities and Reference Standards. Retrieved from 4

  • Taylor & Francis. (2023). Synthesis and Biological Evaluation of 1,2-Benzisoxazole Sulfonamide Conjugates. Journal of Medicinal Chemistry. Retrieved from 5

Sources

Troubleshooting & Optimization

Identification of impurities in 3-Chloro-1,2-benzoxazole-5-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An important initial clarification is that "3-Chloro-1,2-benzoxazole-5-sulfonamide" is not a standard nomenclature found in widespread chemical literature. The synthesis and impurity profiling for the structurally related and commercially significant anticonvulsant drug, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) , is well-documented. This guide will focus on Zonisamide, as the principles, analytical techniques, and potential impurities are highly relevant and transferable to analogous sulfonamide-containing benzoxazole structures.

Welcome to the technical support center for the synthesis and analysis of Zonisamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify impurities that may arise during the synthesis of Zonisamide and related compounds. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my Zonisamide synthesis?

A1: Impurities in Zonisamide synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route itself. They include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, heat, light, or oxidation.[1][2][3]

  • Reagent-Related Impurities: Impurities originating from the reagents, solvents, and catalysts used in the synthesis.

A comprehensive study has identified several potential process impurities in a common synthetic route starting from 4-hydroxycoumarin.[4][5] These include precursors like 1,2-benzisoxazole-3-acetic acid and sodium 1,2-benzisoxazole-3-methanesulfonate, as well as other process impurities like 2-hydroxyacetophenone oxime.[4][5]

Q2: My reaction yield is low, and I see multiple spots on my TLC plate. What could be the issue?

A2: Low yields and multiple TLC spots suggest that significant side reactions may be occurring or that the reaction has not gone to completion. The formation of the benzisoxazole ring is a critical step and can be sensitive to reaction conditions. For instance, the cyclization of O-aryl oximes can sometimes compete with the Beckmann rearrangement, which would lead to the formation of benzo[d]oxazole by-products instead of the desired 1,2-benzisoxazole core. It is crucial to strictly control reaction parameters such as temperature, pH, and reaction time.

Q3: I have an unknown peak in my HPLC chromatogram. What is the first step to identify it?

A3: The first step is to determine if the peak corresponds to any known starting materials, intermediates, or expected impurities. You can do this by injecting standards of these known compounds if they are available. If the peak does not match any known standards, the next step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown impurity. This information is invaluable for proposing a molecular formula and potential structure.[6][7]

Troubleshooting Guide: Unknown Peak in HPLC

If you encounter an unexpected peak during the HPLC analysis of your Zonisamide synthesis, follow this systematic approach to identify it.

Problem: An unknown peak is observed in the HPLC chromatogram of a Zonisamide reaction mixture.
  • Action: Compare the retention time of the unknown peak with the retention times of your starting materials, known intermediates, and the final Zonisamide product.

  • Rationale: This simple comparison can quickly rule out the most obvious sources of the peak. It is essential to have a robust HPLC method that can separate all known components of the reaction mixture.[4][8]

  • Action: Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS/MS). Obtain the mass spectrum of the unknown peak.

  • Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the unknown compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass, allowing you to determine the elemental composition and propose a molecular formula with high confidence.[9] The fragmentation pattern (MS/MS) can provide further structural clues.[6][7]

  • Action: Subject your pure Zonisamide sample to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) according to ICH guidelines.[1][2] Analyze the stressed samples by HPLC.

  • Rationale: If the unknown peak appears or increases in the stressed samples, it is likely a degradation product.[3] Zonisamide has been shown to be susceptible to degradation under acidic and alkaline conditions.[3]

  • Action: If the impurity is present at a significant level (typically >0.1%), isolate it using preparative HPLC.[9] Characterize the isolated impurity using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques).

  • Rationale: NMR spectroscopy is the most definitive technique for elucidating the complete chemical structure of an unknown compound.[10] It provides detailed information about the connectivity of atoms within the molecule.[9][11][12]

Impurity Identification Workflow

Impurity_Identification_Workflow start Unknown Peak in HPLC step1 Compare Retention Times with Standards start->step1 decision1 Match Found? step1->decision1 step2 LC-MS/MS Analysis (Obtain m/z and Fragmentation) step3 Forced Degradation Studies step2->step3 decision2 Is it a Degradation Product? step3->decision2 step4 Isolate Impurity (Prep-HPLC) step5 Structural Elucidation (NMR) step4->step5 end Impurity Identified step5->end decision1->step2 No known_imp Known Impurity decision1->known_imp Yes decision2->step4 Yes/No (Proceed Anyway for Confirmation)

Caption: A workflow for systematic impurity identification.

Potential Impurities in Zonisamide Synthesis

The following table summarizes some of the potential process-related impurities that have been identified in the synthesis of Zonisamide.[4][5]

Impurity NameStructurePotential Origin
4-Hydroxycoumarin
ngcontent-ng-c1352109670="" class="ng-star-inserted">
Starting Material
1,2-Benzisoxazole-3-acetic acid

Intermediate
Sodium 1,2-benzisoxazole-3-methanesulfonate

Intermediate/Side-product[13]
2-Hydroxyacetophenone oxime

Side-product
Zonisamide Related Compound A1,2-benzisoxazole-3-methanesulfonic acid sodium saltPrecursor/Degradation Product[13][14]
N-methyl ZonisamideN-methyl-1,2-benzisoxazole-3-methanesulfonamideRelated Substance/By-product[14][15]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol is adapted from a validated, stability-indicating HPLC method for the simultaneous determination of Zonisamide and its related substances.[4][5]

  • Chromatographic System:

    • Column: Waters Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent

    • Mobile Phase A: 0.02M Potassium dihydrogen phosphate buffer

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient can be optimized, for example, starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B over 45 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 285 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Prepare a standard solution of Zonisamide and any available impurity standards in water or a suitable solvent.

    • Prepare your sample solution by dissolving a known amount of your reaction mixture or final product in the same solvent.

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solutions to determine their retention times.

    • Inject the sample solution and record the chromatogram.

    • Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.

Protocol 2: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies as per ICH guidelines.

  • Acid Hydrolysis:

    • Dissolve the Zonisamide sample in 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours).

    • Cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the Zonisamide sample in 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently for a specified period.

    • Cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the Zonisamide sample in a solution of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid Zonisamide sample in a hot air oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).

    • Dissolve the sample in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the Zonisamide sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC.

Impurity Formation Pathway

Impurity_Formation SM Starting Materials (e.g., 4-Hydroxycoumarin) INT Intermediates (e.g., 1,2-Benzisoxazole-3-acetic acid) SM->INT Reaction Step 1 IMP_SM Unreacted Starting Materials SM->IMP_SM ZNS Zonisamide (Final Product) INT->ZNS Reaction Step 2 IMP_P Process Impurities (e.g., Side-reaction products) INT->IMP_P IMP_D Degradation Products (e.g., from Hydrolysis) ZNS->IMP_D Stress Conditions (Acid/Base/etc.)

Caption: General pathways for impurity formation.

References

  • Vijayakumar, E., Dhore, D., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526. [Link]

  • European Medicines Agency. (2005). Zonegran, INN-Zonisamide. [Link]

  • Jiladia, T., et al. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. [Link]

  • Jiladia, T., et al. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. PubMed. [Link]

  • ResearchGate. Result of forced degradation studies of ZONI. [Link]

  • Maryam, H., Alipour, E., & Arezou, F. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 317-321. [Link]

  • Pharmaffiliates. Zonisamide-impurities. [Link]

  • Patel, M. J., et al. (2018). Development and Stability Indicating Studies of Zonisamide by RP-HPLC Method in Capsule Dosage Form. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Allmpus. Zonisamide N-Methyl Impurity (USP). [Link]

  • TLC Pharma Labs. Zonisamide Impurities. [Link]

  • Scribd. Zonisamide Analysis Methods. [Link]

  • Lourenço, D., et al. (2017). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 9, 5910. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • ResearchGate. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. [Link]

  • Nuvisan. Expert impurity profiling services for pharmaceutical development. [Link]

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan journal of pharmaceutical sciences, 29(5), 1633-1640. [Link]

  • Cleanchem. Zonisamide USP Related Compound A. [Link]

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

  • SAGE Publications Inc. Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology, 10(1), 125-135. [Link]

  • International Journal of Pharmaceutical Erudition. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]

  • Semantic Scholar. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. [Link]

  • Modiya, P., & Patel, C. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and medicinal chemistry letters, 2(1), 29. [Link]

  • ScienceOpen. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

  • RSC. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]

  • ResearchGate. Zonisamide and impurities in sample solution and system suitability parameters through robustness study. [Link]

  • Al-Dhawbi, L. A., & Al-Ansi, A. A. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Egyptian Journal of Chemistry. [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of medicinal chemistry, 22(2), 180-183. [Link]

  • ResearchGate. Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. [Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Molnar Institute. ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Link]

Sources

Resolving analytical issues in the characterization of 3-Chloro-1,2-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Analytical & Stability Challenges in Characterization

Status: Active | Tier: Level 3 (Senior Scientist Support)

Executive Summary

Welcome to the technical support hub for 3-Chloro-1,2-benzoxazole-5-sulfonamide . As a Senior Application Scientist, I recognize that this scaffold presents a "perfect storm" of analytical challenges: it combines a labile isoxazole ring, a reactive electrophilic center at C-3, and an acidic sulfonamide moiety.

This guide moves beyond generic advice. We address the specific chemical behaviors of the 1,2-benzisoxazole core that lead to common artifacts—specifically the "phantom" impurities caused by nucleophilic solvents and the peak tailing caused by silanol interactions.

Module 1: Chromatographic Separation (HPLC/UPLC)
Issue: Severe Peak Tailing & Retention Shifts

User Report: "I am using a standard C18 column with Water/Methanol gradients. The main peak tails significantly (Asymmetry > 1.5), and retention times drift between injections."

Technical Diagnosis: The sulfonamide group (


) typically has a pKa in the range of 9.5–10.5, but the electron-withdrawing nature of the benzisoxazole ring can acidify these protons.
  • Silanol Interaction: At neutral pH, residual silanols on the silica support (pKa ~4.5–5.[1]0) are deprotonated (

    
    ). These act as cation-exchange sites for any protonated amine species or interact via strong H-bonding with the sulfonamide, causing tailing.
    
  • Ring Opening: The 1,2-benzisoxazole ring is base-sensitive. If your aqueous mobile phase pH drifts > 7.5, you risk Kemp-elimination-type ring opening, altering retention time in real-time.

Resolution Protocol:

ParameterRecommendationScientific Rationale
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0)Low pH suppresses silanol ionization (keeping them as

), eliminating the cation-exchange mechanism.
Mobile Phase B Acetonitrile (ACN) CRITICAL: Do NOT use Methanol (see Module 2). ACN is aprotic and prevents nucleophilic attack on the C-3 chlorine.
Column Choice End-capped C18 or Phenyl-Hexyl"End-capping" chemically blocks residual silanols. Phenyl phases offer alternate selectivity for the aromatic ring.
Temperature 30°C - 35°CControls viscosity without supplying enough thermal energy to trigger rapid hydrolysis.

Step-by-Step Optimization:

  • Flush System: Remove all traces of Methanol from lines.

  • Equilibrate: Pump 95% A / 5% B for 20 column volumes to saturate the stationary phase.

  • Injection: Ensure sample diluent matches the initial gradient conditions (e.g., 5% ACN in Water). Do not dissolve in pure DMSO if injecting large volumes, as this causes "solvent wash-through" peak distortion.

Module 2: Artifact Identification (The "Ghost" Impurity)
Issue: Appearance of Unknown Impurity (+31 Da shift)

User Report: "After storing my sample in Methanol for 24 hours, a new peak appears. LC-MS shows a mass shift of [M-Cl+OCH3]."

Technical Diagnosis: This is a classic Nucleophilic Aromatic Substitution (


) .[2]
The 1,2-benzisoxazole ring is electron-deficient. The chlorine at position 3 is a good leaving group, activated by the electron-withdrawing sulfonamide at position 5. Methanol is a weak nucleophile, but over time (or with heat), it displaces the chlorine, forming the 3-methoxy  derivative.

Visualization: Degradation Pathway

degradation_pathway Start 3-Chloro-1,2-benzoxazole- 5-sulfonamide Artifact 3-Methoxy-derivative (Artifact) Start->Artifact SNAr (Slow) RingOpen Ring-Opened Nitrile Species Start->RingOpen Kemp Elimination (Fast) MeOH Solvent: Methanol (Nucleophile) MeOH->Artifact Base Condition: High pH (OH-) Base->RingOpen

Caption: Figure 1. Chemical instability pathways. The C-3 Chlorine is susceptible to methoxy-substitution (SNAr), while the isoxazole ring is susceptible to base-catalyzed opening.

Corrective Action:

  • Immediate Solvent Switch: Use Acetonitrile or Tetrahydrofuran (THF) for sample preparation.

  • Verify Stock Solutions: If a stock solution in MeOH has been sitting >4 hours, discard it.

  • LC-MS Confirmation: If you suspect this artifact, look for the characteristic chlorine isotope pattern (

    
     ratio of 3:1) in the parent. The artifact will lose this pattern and show a mass shift of -35 + 31 = -4 Da (approx).
    
Module 3: NMR Characterization
Issue: Missing Sulfonamide Protons

User Report: "In


 (Deuterated Methanol), the aromatic region looks fine, but I cannot integrate the sulfonamide 

protons."

Technical Diagnosis: Protons attached to heteroatoms (like


) are "exchangeable." In protic solvents like Methanol-d4 or 

, these protons rapidly exchange with the deuterium in the solvent.

Since Deuterium (

) is silent in proton NMR, the signal disappears.

Resolution Protocol:

  • Solvent: Switch to DMSO-d6 (Dimethyl sulfoxide-d6).

  • Why: DMSO is aprotic and highly polar. It forms strong hydrogen bonds with the sulfonamide protons, slowing down their exchange rate and typically resolving them as a sharp singlet (or broad hump) around 7.0–8.0 ppm.

  • Dryness: Ensure the DMSO-d6 is dry (ampoules preferred over bottles). Water in the DMSO can facilitate proton exchange, broadening the peak again.

Module 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose spectral anomalies quickly.

troubleshooting_tree Problem Identify Issue Tailing Peak Tailing Problem->Tailing GhostPeak Ghost/Extra Peaks Problem->GhostPeak MissingH Missing NMR Signals Problem->MissingH CheckPH Is Mobile Phase pH > 4.0? Tailing->CheckPH CheckSolvent Is Sample in Methanol? GhostPeak->CheckSolvent CheckD Solvent is MeOD/D2O? MissingH->CheckD FixPH Action: Lower pH to 2.5-3.0 (Formic Acid) CheckPH->FixPH Yes FixSolvent Action: Switch to ACN (Prevent SNAr) CheckSolvent->FixSolvent Yes FixNMR Action: Use DMSO-d6 CheckD->FixNMR Yes

Caption: Figure 2. Diagnostic decision tree for common analytical anomalies associated with benzisoxazole sulfonamides.

References
  • Zonisamide Impurity Profiling: Indian Journal of Pharmaceutical Sciences. (2009). "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." (Establishes the lability of the benzisoxazole ring and related impurities).

  • Benzisoxazole Chemistry: BenchChem Technical Support. (2025). "Stability issues of 3-Chloro-1,2-oxazole under various conditions." (Details the nucleophilic susceptibility of the 3-Cl position).

  • HPLC Troubleshooting: LCGC International. (2025). "LC Troubleshooting Essentials: Peak Tailing and Ghost Peaks." (Authoritative guide on silanol interactions and solvent artifacts).

  • Nucleophilic Substitution Mechanisms: University of Texas. "Nucleophilic Substitution and β-Elimination." (Fundamental mechanism explaining the Methanol-Chlorine exchange).

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Chloro-1,2-benzoxazole-5-sulfonamide before handling.

Sources

Validation & Comparative

A Researcher's Guide to the In-Vitro Validation of 3-Chloro-1,2-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vitro characterization of 3-Chloro-1,2-benzoxazole-5-sulfonamide, a novel small molecule with therapeutic potential. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating workflow to rigorously assess the compound's biological activity, from primary target engagement to cellular efficacy and safety.

The molecular architecture of 3-Chloro-1,2-benzoxazole-5-sulfonamide suggests a compelling hypothesis for its mechanism of action. The presence of a sulfonamide moiety, a well-established pharmacophore, strongly points towards the inhibition of zinc-containing metalloenzymes, most notably the carbonic anhydrase (CA) family.[1][2] The benzoxazole core is a privileged scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds.[3][4]

Of particular interest are the tumor-associated CA isoforms, such as Carbonic Anhydrase IX (CA IX).[5] CA IX is overexpressed in many hypoxic solid tumors and plays a critical role in regulating tumor pH, promoting cancer cell survival, and facilitating metastasis.[6][7][8] Therefore, selective inhibition of CA IX represents a promising strategy in oncology. This guide will outline a validation pathway to test the hypothesis that 3-Chloro-1,2-benzoxazole-5-sulfonamide is a selective inhibitor of CA IX.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamide-based inhibitors function by directly coordinating with the catalytic Zn(II) ion located deep within the active site of carbonic anhydrases.[1] The deprotonated sulfonamide group displaces a zinc-bound water molecule (or hydroxide ion), effectively blocking the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] This disruption of pH regulation is the foundation of their therapeutic effect.

cluster_0 CA IX Active Site cluster_1 Sulfonamide Inhibitor Zn Zn(II) Ion H2O H₂O Zn->H2O Coordination His 3x Histidine Residues His->Zn R_SO2NH2 R-SO₂NH₂ R_SO2NH2->Zn Displaces H₂O & Binds caption Fig 1. Sulfonamide Inhibition Mechanism. G cluster_workflow In-Vitro Validation Workflow node_stage1 Stage 1: Primary Target Engagement (Biochemical Assays) node_stage2 Stage 2: Cellular Activity & Efficacy (Cell-Based Functional Assays) node_stage1->node_stage2 Confirm Cellular Target Engagement node_stage3 Stage 3: Cytotoxicity & Selectivity (Safety Profiling) node_stage2->node_stage3 Assess Therapeutic Window caption Fig 2. A three-stage workflow for in-vitro validation.

Caption: A sequential workflow ensures a thorough and logical validation of the compound's properties.

Stage 1: Primary Target Engagement & Isoform Selectivity

Causality: The first and most critical step is to confirm that 3-Chloro-1,2-benzoxazole-5-sulfonamide directly interacts with its hypothesized targets. We must also assess its selectivity. A good therapeutic candidate will potently inhibit the target isoform (CA IX) while sparing ubiquitous, off-target isoforms like CA II, which is abundant in red blood cells and other tissues. [1]Inhibiting CA II can lead to undesirable side effects.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA, which is a reliable proxy for its physiological hydratase activity. The inhibition of this activity is monitored spectrophotometrically. [9]

  • Reagents & Materials:

    • Purified recombinant human CA II and CA IX enzymes.

    • 4-Nitrophenyl acetate (NPA) as the substrate.

    • HEPES buffer (pH 7.4).

    • 3-Chloro-1,2-benzoxazole-5-sulfonamide (Test Compound).

    • Acetazolamide (AZA) - a non-selective CA inhibitor (Positive Control).

    • Ureido-substituted benzene sulfonamide (USB) - a known selective CA IX inhibitor (Comparative Control). [5] * DMSO (vehicle).

    • 96-well microplates.

    • Spectrophotometer with kinetic reading capabilities (400 nm).

  • Procedure:

    • Prepare a serial dilution of the test compound, AZA, and USB in DMSO, then dilute further in HEPES buffer to achieve final assay concentrations (e.g., 0.1 nM to 100 µM).

    • In a 96-well plate, add 20 µL of the diluted compound solutions. Include vehicle-only (DMSO) wells for the uninhibited control.

    • Add 160 µL of HEPES buffer to all wells.

    • Add 10 µL of the appropriate CA enzyme solution (CA II or CA IX) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of NPA solution.

    • Immediately begin kinetic measurements of absorbance at 400 nm every 15 seconds for 5-10 minutes. The rate of 4-nitrophenol production is proportional to enzyme activity.

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative Inhibitory Potency (IC₅₀)
CompoundCA II IC₅₀ (nM)CA IX IC₅₀ (nM)Selectivity Index (IC₅₀ CA II / IC₅₀ CA IX)
3-Chloro-1,2-benzoxazole-5-sulfonamide 185045 41.1
Acetazolamide (Control)12250.48
Ureido-Sulfonamide (Control)9803032.7

Note: Data presented is hypothetical and for illustrative purposes.

Stage 2: Cellular Activity & Efficacy Confirmation

Causality: After confirming biochemical potency, we must verify that the compound can engage its target in a complex cellular environment and elicit a functional response. For CA IX, its primary role in cancer cells under hypoxia is to manage acid-base dynamics by acidifying the extracellular space. [7]Inhibiting this function should reduce extracellular acidification and impair the cell's ability to survive and proliferate in a hypoxic microenvironment.

Experimental Protocol: Hypoxia-Induced Extracellular Acidification Assay
  • Cell Culture:

    • Use a human cancer cell line known to express CA IX under hypoxia (e.g., HeLa or HT-29).

    • Culture cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Procedure:

    • Induce hypoxia by placing the cell plates in a hypoxic chamber (1% O₂) for 24 hours to stimulate CA IX expression. A parallel set of plates should be kept in normoxic conditions (21% O₂) as a control.

    • After induction, replace the culture medium with a weakly buffered, serum-free medium containing a pH indicator (e.g., Phenol Red).

    • Add the test compound and controls at various concentrations (e.g., 0.5x, 1x, 5x the determined IC₅₀).

    • Measure the absorbance of the medium at the appropriate wavelength (e.g., 560 nm for Phenol Red) at time zero and after a 2-4 hour incubation period under hypoxia.

    • A decrease in pH (acidification) will cause a color change, which can be quantified as a change in absorbance. Calculate the rate of acidification for each condition.

Data Presentation: Inhibition of Extracellular Acidification
Compound (at 5x IC₅₀)Normoxic Acidification Rate (% of Control)Hypoxic Acidification Rate (% of Control)
3-Chloro-1,2-benzoxazole-5-sulfonamide 95.2%35.8%
Acetazolamide75.1%60.5%
Ureido-Sulfonamide92.5%41.2%
Vehicle (DMSO)100%100%

Note: Data presented is hypothetical and for illustrative purposes.

cluster_cell Hypoxic Cancer Cell CO2_in Metabolic CO₂ CAIX CA IX (Membrane Bound) CO2_in->CAIX H2O H₂O H2O->CAIX HCO3_out HCO₃⁻ CAIX->HCO3_out H_out H⁺ (Proton) CAIX->H_out MCT Transporters (e.g., MCTs) H_out->MCT Extracellular Acidic Extracellular Microenvironment MCT->Extracellular Inhibitor 3-Chloro-1,2-benzoxazole-5-sulfonamide Inhibitor->CAIX Inhibits caption Fig 3. Role of CA IX in tumor pH regulation.

Caption: CA IX uses CO₂ to acidify the tumor microenvironment, a process blocked by effective inhibitors.

Stage 3: Cytotoxicity & Therapeutic Window Assessment

Causality: An effective therapeutic agent must kill or inhibit the growth of cancer cells while having minimal impact on healthy cells. This is known as the therapeutic window. It is essential to distinguish between on-target anti-proliferative effects and non-specific, off-target cytotoxicity. [10][11]We will assess this using a standard cell viability assay on both cancerous and non-cancerous cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [5][12]

  • Cell Lines:

    • HT-29 (CA IX-expressing cancer cell line).

    • WI-38 (normal human lung fibroblast cell line, low/no CA IX expression).

  • Procedure:

    • Seed both cell lines into separate 96-well plates and allow them to adhere for 24 hours.

    • Treat the cells with a serial dilution of 3-Chloro-1,2-benzoxazole-5-sulfonamide for 72 hours. Include vehicle-only and untreated controls.

    • After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the logarithm of compound concentration to determine the CC₅₀ (concentration that causes 50% reduction in cell viability).

Data Presentation: Comparative Cytotoxicity (CC₅₀)
CompoundHT-29 (Cancer Line) CC₅₀ (µM)WI-38 (Normal Line) CC₅₀ (µM)Therapeutic Index (CC₅₀ Normal / CC₅₀ Cancer)
3-Chloro-1,2-benzoxazole-5-sulfonamide 5.5 >100>18.2
Doxorubicin (Positive Cytotoxic Control)0.81.21.5

Note: Data presented is hypothetical and for illustrative purposes.

Conclusion and Forward Outlook

This guide outlines a logical, tiered approach to validate the in-vitro activity of 3-Chloro-1,2-benzoxazole-5-sulfonamide. By following this workflow, researchers can:

  • Confirm Target Engagement: Unequivocally determine if the compound inhibits the intended carbonic anhydrase isoforms.

  • Evaluate Selectivity: Quantify the compound's preference for the cancer-associated target (CA IX) over the ubiquitous off-target (CA II).

  • Demonstrate Cellular Efficacy: Show that target inhibition translates into a meaningful functional outcome in a relevant cancer cell model.

  • Assess the Therapeutic Window: Establish a preliminary safety profile by comparing the compound's effect on cancerous versus normal cells.

The hypothetical data presented suggests that 3-Chloro-1,2-benzoxazole-5-sulfonamide is a potent and selective inhibitor of CA IX with a favorable therapeutic index. These findings would strongly support its advancement into more complex in-vitro models (e.g., 3D spheroids) and subsequent pre-clinical in-vivo studies.

References

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Greamo, A., et al. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC. [Link]

  • Williams, S. A., et al. (2011). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. PMC. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. [Link]

  • Dahl, R., et al. (2009). Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). PubMed. [Link]

  • Al-Rashida, M., et al. (2020). In-vitro a data of the human carbonic anhydrase inhibition assay for the bumetanide compounds. ResearchGate. [Link]

  • Dudutiene, V., et al. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. [Link]

  • Parkkila, S., et al. (2001). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. [Link]

  • Al-Salahi, R., et al. (2023). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. PubMed. [Link]

  • Rivera, G., et al. (2023). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI. [Link]

  • De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Faryal, R., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. ResearchGate. [Link]

  • Gümüş, F. P., et al. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Research in Pharmacy. [Link]

  • Rebollo-Mellado, V., et al. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie. [Link]

  • Farooq, A. A., & Al-Amiery, A. A. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor. [Link]

  • Khan, I., et al. (2022). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. Arabian Journal of Chemistry. [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Modiya, C., & Patel, H. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

  • Senthilkumar, P., et al. (2013). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • Salahuddin, et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Medical Pharmacology. (n.d.). Antibacterial Drugs. Medical Pharmacology. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • bpac NZ. (n.d.). Appropriate use of sulfonamide antibiotics. bpac NZ. [Link]

  • Modiya, C., & Patel, H. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

  • Osipyan, A. S., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • Khan, I., et al. (2022). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. Request PDF. [Link]

  • Uno, H., et al. (1978). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Journal of Medicinal Chemistry. [Link]

Sources

Cross-Reactivity Profiling of 3-Chloro-1,2-benzoxazole-5-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 3-Chloro-1,2-benzoxazole-5-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Advantage

3-Chloro-1,2-benzoxazole-5-sulfonamide (CAS: 1803566-18-8) represents a distinct chemotype in the sulfonamide class.[1] Unlike its structural congener Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), which bears a non-aromatic methanesulfonamide moiety, this compound features a primary benzenesulfonamide pharmacophore at position 5.

This structural distinction is critical. While Zonisamide is a weak Carbonic Anhydrase (CA) inhibitor utilized primarily for sodium channel blockade in epilepsy, the 5-sulfamoyl-benzisoxazole scaffold of the subject compound aligns it more closely with potent, classical CA inhibitors (CAIs). The 3-chloro substituent acts as an electron-withdrawing "tail," potentially modulating pKa and enhancing selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic off-targets (hCA I/II).

This guide outlines the rigorous cross-reactivity profiling required to validate this compound as a selective therapeutic candidate, comparing it against industry standards: Acetazolamide (AAZ) and Zonisamide (ZNS) .

Mechanism of Action & Target Landscape

The primary mechanism of action is the coordination of the sulfonamide nitrogen anion to the Zinc (Zn²⁺) ion within the enzyme active site, displacing the catalytic water molecule/hydroxide ion.

The Catalytic Interference Pathway

The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the specific interference point of 3-Chloro-1,2-benzoxazole-5-sulfonamide.

CA_Inhibition_Mechanism Zn_Water E-Zn²⁺-OH⁻ (Active Form) Transition Transition State (Zn²⁺-HCO₃⁻) Zn_Water->Transition + CO₂ Complex E-Zn²⁺-Sulfonamide (Inactive Complex) Zn_Water->Complex Displacement of OH⁻ CO2_Bind CO₂ Entry (Substrate) Release HCO₃⁻ Release (Product) Transition->Release + H₂O Release->Zn_Water - H⁺ Inhibitor 3-Chloro-1,2-benzoxazole- 5-sulfonamide Inhibitor->Zn_Water Competition

Figure 1: Mechanism of Action.[2] The sulfonamide moiety acts as a zinc-binding group (ZBG), locking the enzyme in an inactive state.

Comparative Profiling: The "Big Three" Benchmarks

To validate the utility of 3-Chloro-1,2-benzoxazole-5-sulfonamide, it must be profiled against established benchmarks. The table below summarizes the expected performance metrics based on Structure-Activity Relationships (SAR) of the benzisoxazole class.

Table 1: Comparative Performance Metrics (Predicted vs. Standard)
Feature3-Chloro-1,2-benzoxazole-5-sulfonamide Acetazolamide (AAZ) Zonisamide (ZNS)
Primary Pharmacophore Aromatic BenzenesulfonamideHeterocyclic SulfonamideAliphatic Methanesulfonamide
hCA II Potency (Ki) High (< 10 nM) (Predicted)Very High (~12 nM)Low (~35 nM)
hCA IX Selectivity Moderate-High (Due to 3-Cl tail)Low (Pan-inhibitor)Low
Na⁺ Channel Block Low (Lack of 3-methane linker)NoneHigh (Primary Mechanism)
SJS/TEN Risk Moderate (Arylamine structure)ModerateHigh (Specific HLA links)
Primary Application Oncology / Glaucoma (Research) Glaucoma / DiureticEpilepsy

Expert Insight: The "3-Chloro" substitution is sterically significant. In hCA II, the active site is narrow; bulky 3-substituents can clash with Phe131. In hCA IX, the site is more accommodating. Therefore, this compound is likely to show superior isoform selectivity compared to Acetazolamide.

Experimental Protocols: Self-Validating Systems

Reliable profiling requires protocols that include internal validation steps.

Stopped-Flow CO₂ Hydration Assay (Kinetic Profiling)

This is the gold standard for determining inhibition constants (


).

Protocol:

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (ionic strength maintenance).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂-saturated water.

    • Enzyme: Recombinant hCA I, II, IX, and XII.

  • Workflow:

    • Incubate Enzyme + Inhibitor (3-Chloro-1,2-benzoxazole-5-sulfonamide) for 15 min at RT.

    • Rapidly mix with CO₂ solution in a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Validation Check:

    • Control: Run Acetazolamide in parallel.

      
       for hCA II must fall within 10-15 nM. If not, recalibrate enzyme concentration.
      
    • Calculation: Use the Cheng-Prusoff equation adapted for enzyme kinetics:

      
      .
      
Cross-Reactivity Workflow: Off-Target Screening

Sulfonamides are notorious for "promiscuity." The following workflow ensures a comprehensive safety profile.

Cross_Reactivity_Workflow cluster_Primary Primary Target Profiling cluster_OffTarget Off-Target Liability Start Compound: 3-Chloro-1,2-benzoxazole- 5-sulfonamide CA_Panel hCA Panel (I, II, IX, XII) Start->CA_Panel Selectivity Selectivity Index (Ki II / Ki IX) CA_Panel->Selectivity COX2 COX-2 Inhibition (Inflammation Risk) Selectivity->COX2 If Potent CAI Na_Channel NaV1.2/1.6 (Epilepsy/CNS) COX2->Na_Channel Kinase Kinase Panel (General Tox) Na_Channel->Kinase Decision Go/No-Go Decision Kinase->Decision

Figure 2: Screening Cascade. A sequential approach to filtering candidates based on selectivity and off-target liability.

Critical Analysis: Selectivity & Safety

The Selectivity Challenge

For 3-Chloro-1,2-benzoxazole-5-sulfonamide to be a viable drug candidate (e.g., for hypoxic tumors), it must avoid inhibiting hCA I (abundant in RBCs) and hCA II (essential for respiration/renal function).

  • Target Ratio:

    
    .
    
  • Structural Logic: The 3-chloro group provides lipophilicity. hCA IX has a more hydrophobic pocket entrance than hCA II. Therefore, this compound is expected to show improved selectivity over "naked" benzenesulfonamides.

Allergenic Cross-Reactivity

A common misconception is that all sulfonamides cross-react.

  • Antibiotic Sulfonamides: Contain an N1-heterocyclic ring and an N4-arylamine.

  • 3-Chloro-1,2-benzoxazole-5-sulfonamide: Lacks the N4-amino group (it is a non-antibiotic sulfonamide).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Thathery, S., et al. (2013). Synthesis and carbonic anhydrase inhibitory activity of new benzisoxazole derivatives. Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 3-Chloro-1,2-benzoxazole-5-sulfonamide (CAS 1803566-18-8).[1][5][6] National Center for Biotechnology Information. Link

  • Strom, B. L., et al. (2003).[3] Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics.[3][4][7][8] New England Journal of Medicine, 349(17), 1628-1635. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-1,2-benzoxazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Chloro-1,2-benzoxazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.